4-(diethylamino)-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)-N-(2-hydroxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a diethylamino group and a hydroxyethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(diethylamino)-N-(2-oxoethyl)benzamide.
Reduction: Formation of 4-(diethylamino)-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-(diethylamino)-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can facilitate its solubility and cellular uptake. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-(2-hydroxyethyl)benzamide
- 4-(diethylamino)-N-(2-methoxyethyl)benzamide
- 4-(diethylamino)-N-(2-hydroxypropyl)benzamide
Uniqueness
4-(diethylamino)-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the diethylamino and hydroxyethyl groups, which confer specific chemical and physical properties. These properties can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(diethylamino)-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)12-7-5-11(6-8-12)13(17)14-9-10-16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
InChI Key |
UYOLKSBQEWBTSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.